5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . This compound is used as an intermediate in the preparation of herbicides .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .
Molecular Structure Analysis
The molecular structure of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C5H6N2O3 , and the molecular weight is 142.11 .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” include a melting point of 110-114 °C . The compound appears as a white to off-white solid .
Scientific Research Applications
1. Use in Heterocyclic Dye Synthesis
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, has been used as a component in the synthesis of heterocyclic dyes. These dyes exhibit shifts in maximum wavelength absorption (λmax) depending on substituent effects and the type of heterocyclic rings used (Tao et al., 2019).
2. Role in Structural and Spectral Research
Research focusing on the structural, spectral, and theoretical aspects of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a structurally similar compound, has provided insights into its experimental and theoretical chemical shifts, aiding in understanding the molecule's properties (Viveka et al., 2016).
3. Development of Coordination Complexes
Compounds such as 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid have been synthesized and used to create mononuclear CuII/CoII coordination complexes. These complexes are of interest for their potential applications in various fields including catalysis and materials science (Radi et al., 2015).
4. Applications in Molecular Docking Studies
5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids have been synthesized and used in molecular docking studies. This highlights the compound's utility in understanding molecular interactions, which is crucial in drug design and other pharmaceutical applications (Reddy et al., 2022).
5. Exploring Corrosion Inhibition
Pyrazole derivatives like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid have been evaluated as corrosion inhibitors. This application is significant in industrial contexts where corrosion resistance is vital (Herrag et al., 2007).
6. Synthesis of Novel Analgesic Agents
Methyl5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, closely related to the requested compound, has been synthesized and investigated as a novel analgesic agent. This demonstrates the potential pharmaceutical applications of such compounds in pain management (Machado et al., 2009).
7. Synthesis of Metal Coordination Polymers
Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, similar to the requested compound, have been synthesized and used to assemble Zn(II) and Cd(II) ions into coordination polymers. These polymers have potential applications in areas like material science, catalysis, and luminescence (Cheng et al., 2017).
8. Antibacterial Screening
6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, structurally similar to the target compound, have been synthesized and screened for their antibacterial activities. This indicates the role of such compounds in developing new antibacterial agents (Maqbool et al., 2014).
Safety And Hazards
Future Directions
The future directions of pyrazole derivatives like “5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of their synthesis methods and applications. For instance, the development of more benign oxidation protocols and the exploration of their use as scaffolds in the synthesis of bioactive chemicals .
properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEABOOUFKYJUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482477 | |
Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
58364-97-9 | |
Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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